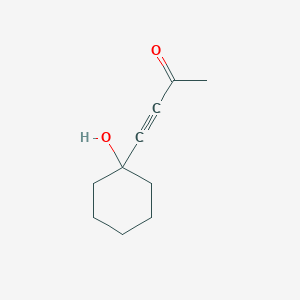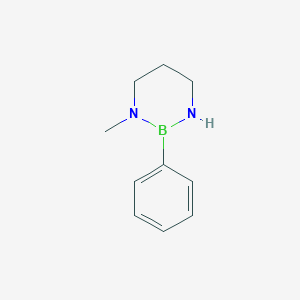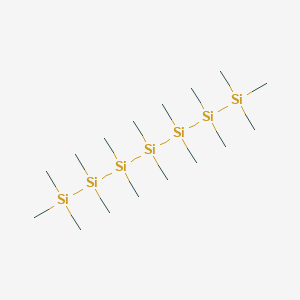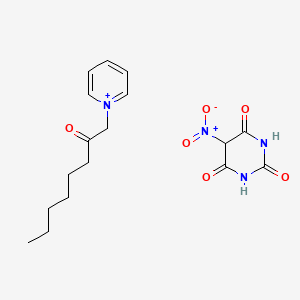
Europium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium-nickel compounds are a fascinating class of materials that combine the unique properties of europium, a rare-earth element, with nickel, a transition metal. Europium is known for its luminescent properties and its ability to exist in multiple oxidation states, while nickel is renowned for its catalytic and magnetic properties. Together, these elements form compounds that have significant potential in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of europium-nickel compounds typically involves high-temperature reactions between europium and nickel or their respective oxides. One common method is the reduction of europium(III) oxide with metallic europium at high temperatures, followed by the reaction with nickel. For example, europium oxide can be reduced with metallic europium at 800°C and then reacted with nickel at 1150°C in a high vacuum to form europium-nickel compounds .
Industrial Production Methods: Industrial production of europium-nickel compounds often involves similar high-temperature reduction and reaction processes. The precise conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound with the correct stoichiometry and crystal structure.
Analyse Des Réactions Chimiques
Types of Reactions: Europium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Europium can exist in multiple oxidation states, primarily +2 and +3, which allows it to participate in a range of redox reactions. Nickel, on the other hand, is known for its catalytic properties and can facilitate various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of europium-nickel compounds include halogens, acids, and bases. For example, europium reacts with halogens to form europium(III) halides, while nickel can react with acids to form nickel salts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of europium-nickel compounds depend on the specific reagents and conditions used. For example, the reaction of europium with chlorine can produce europium(III) chloride, while the reaction of nickel with sulfuric acid can produce nickel sulfate.
Applications De Recherche Scientifique
Europium-nickel compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their catalytic and luminescent properties. In biology and medicine, europium’s luminescent properties are utilized in imaging and diagnostic applications. In industry, europium-nickel compounds are used in the production of high-performance materials, such as magnetic semiconductors and phosphors for display technologies .
Mécanisme D'action
The mechanism of action of europium-nickel compounds is complex and involves multiple molecular targets and pathways. Europium’s ability to exist in multiple oxidation states allows it to participate in redox reactions, while nickel’s catalytic properties facilitate various chemical transformations. Together, these elements can interact with a range of molecular targets, including enzymes and other proteins, to exert their effects.
Comparaison Avec Des Composés Similaires
Europium-nickel compounds can be compared with other rare-earth-transition metal compounds, such as europium-cobalt and europium-iron compounds. While all these compounds share some common properties, such as luminescence and catalytic activity, europium-nickel compounds are unique in their specific combination of properties. For example, europium-nickel compounds may exhibit different magnetic properties compared to europium-cobalt compounds due to the different electronic configurations of nickel and cobalt .
Similar Compounds
- Europium-cobalt compounds
- Europium-iron compounds
- Europium-copper compounds
- Europium-zinc compounds
These compounds share some similarities with europium-nickel compounds but also have distinct properties that make them suitable for different applications.
Propriétés
Numéro CAS |
12061-34-6 |
|---|---|
Formule moléculaire |
EuNi5 |
Poids moléculaire |
445.43 g/mol |
Nom IUPAC |
europium;nickel |
InChI |
InChI=1S/Eu.5Ni |
Clé InChI |
JCMQTBZNLGKOBD-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)





![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
